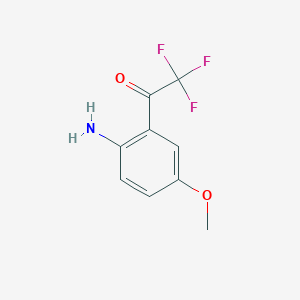
Difluorure de titanocène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-, also known as Titanium, bis (η5-2,4-cyclopentadien-1-yl)dimethyl-, is a compound with the molecular formula C10H10F2Ti-6 and a molecular weight of 216.05 g/mol. It is also referred to by other names such as bis (cyclopentadienyl)dimethyltitanium .
Molecular Structure Analysis
The molecular structure of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is complex. The IUPAC Standard InChI is InChI=1S/2C5H5.2CH3.Ti/c21-2-4-5-3-1;;;/h21-5H;2*1H3; . This structure is also available as a 2d Mol file .Physical And Chemical Properties Analysis
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- has a molecular weight of 216.05 g/mol. The enthalpy of formation relies on -383.6 ± 7.7 kJ/mol for the enthalpy of formation of Ti (Cp)2 (Cl)2 (cr) . The enthalpy of combustion of solid at standard conditions is -8008.2 ± 8.4 kJ/mol .Applications De Recherche Scientifique
Recherche médicale Propriétés anticancéreuses
Le difluorure de titanocène a été étudié pour ses propriétés anticancéreuses potentielles. Des études ont montré qu'il peut inhiber des enzymes telles que la collagénase de type IV, la protéine kinase C et la topoisomérase II de l'ADN, qui sont impliquées dans la progression du cancer. L'activité cytotoxique de ce composé contre diverses lignées cellulaires cancéreuses est un domaine de recherche prometteur .
Synthèse de produits naturels
Dans le domaine de la chimie organique, le this compound est utilisé dans la synthèse de produits naturels. Il sert de catalyseur dans la formation de molécules complexes à partir de molécules plus simples, démontrant sa polyvalence et son efficacité dans les méthodes catalytiques modernes .
Synthèse organique Étapes à un seul électron
Le this compound agit comme un catalyseur à faible valence favorisant une variété de réactions en synthèse organique. Celles-ci comprennent les clivages de liaison homolytiques, les réactions de réduction d'umpolung, les additions et les cyclisations, toutes se produisant par étapes à un seul électron .
Mécanisme D'action
The mechanism of action of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is complex and depends on the specific application. In catalysis, Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- acts as a Lewis acid, accepting electron pairs from the olefin monomer to initiate polymerization. In materials science, Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is used as a precursor to titanium dioxide, which is produced through hydrolysis and calcination. The exact mechanism of action for this process is still being studied.
Biochemical and Physiological Effects
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is not commonly used in biochemical or physiological research, and there is limited information available on its effects in these areas. However, some studies have suggested that Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- may have toxic effects on cells and tissues, particularly at high concentrations. Further research is needed to fully understand the potential biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is its versatility in scientific research. It can be used in a variety of applications, from catalysis to materials science. Additionally, its relatively low cost and easy synthesis make it a popular choice for many researchers. However, there are also limitations to using Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- in lab experiments. It can be difficult to handle and store, and its reactivity can be unpredictable. Additionally, its potential toxicity may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-. One area of interest is the development of new catalysts based on Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-, which could have improved activity and selectivity in polymerization reactions. Additionally, there is ongoing research into the use of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- in the production of new materials, such as nanocomposites and hybrid materials. Finally, there is a need for further research into the potential toxic effects of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-, particularly in the context of its use in industrial applications. By addressing these and other research questions, we can continue to expand our understanding of this important organometallic compound.
In conclusion, Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is a versatile and widely used organometallic compound in scientific research. Its applications in catalysis and materials science make it an important tool for researchers in a variety of fields. While there are some limitations and potential risks associated with its use, ongoing research and development will continue to expand our understanding of this important compound and its potential applications.
Méthodes De Synthèse
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- can be synthesized through a variety of methods, including direct reaction of titanium tetrachloride with cyclopentadiene, or through the reaction of titanium tetraiodide with sodium cyclopentadienide followed by fluorination. The most common method of synthesis involves the reaction of titanium tetrachloride with sodium cyclopentadienide in the presence of a reducing agent such as zinc. This method produces a high yield of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- and is widely used in scientific research.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- can be achieved through a metallocene synthesis pathway.", "Starting Materials": [ "Titanium tetrachloride (TiCl4)", "2,4-cyclopentadiene-1-one", "Sodium borohydride (NaBH4)", "Hydrogen fluoride (HF)", "Methanol (CH3OH)", "Diethyl ether (C4H10O)" ], "Reaction": [ "The first step involves the reduction of TiCl4 with NaBH4 in methanol to form TiCl4(THF)2.", "In the second step, 2,4-cyclopentadiene-1-one is reacted with HF in diethyl ether to form bis(2,4-cyclopentadien-1-yl)hydrogen fluoride.", "In the third step, TiCl4(THF)2 is reacted with bis(2,4-cyclopentadien-1-yl)hydrogen fluoride in diethyl ether to form Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-." ] } | |
Numéro CAS |
309-89-7 |
Formule moléculaire |
C10H10F2Ti-6 |
Poids moléculaire |
216.05 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;cyclopentane;difluorotitanium |
InChI |
InChI=1S/2C5H5.2FH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q-5;-1;;;+2/p-2 |
Clé InChI |
XQVZRHSUEZWNRP-UHFFFAOYSA-L |
SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |
SMILES canonique |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



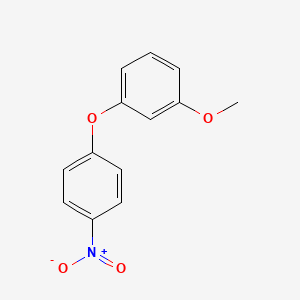
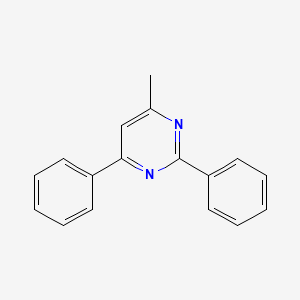

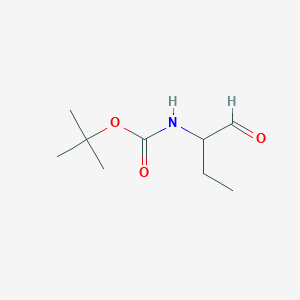
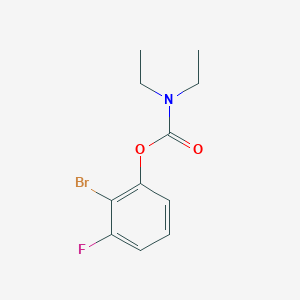

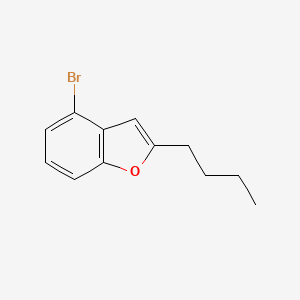

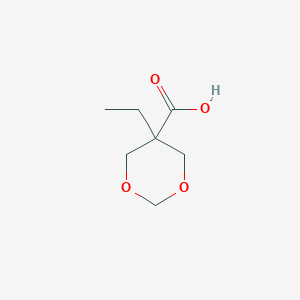
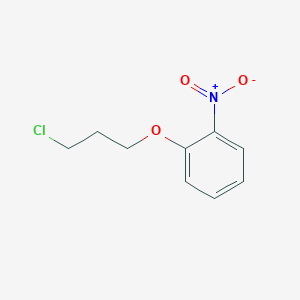
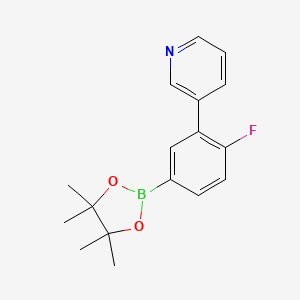
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1624648.png)

